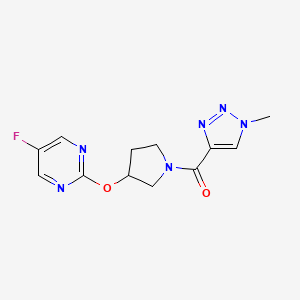

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

The compound (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone features a hybrid structure combining a fluorinated pyrimidine ring, a pyrrolidine linker, and a 1-methyltriazole moiety. The 5-fluoropyrimidine group is known to enhance metabolic stability and binding affinity in medicinal chemistry, while the pyrrolidinyloxy linker may influence conformational flexibility.

Properties

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN6O2/c1-18-7-10(16-17-18)11(20)19-3-2-9(6-19)21-12-14-4-8(13)5-15-12/h4-5,7,9H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBQTMSNVVXXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step reactions, starting from basic building blocks. A common route includes the following steps:

Formation of 5-fluoropyrimidin-2-ol: : This intermediate is synthesized by fluorination of pyrimidin-2-ol under controlled conditions using reagents like diethylaminosulfur trifluoride.

Synthesis of (5-fluoropyrimidin-2-yl)oxy-pyrrolidine: : Reacting 5-fluoropyrimidin-2-ol with pyrrolidine under suitable base conditions, usually involving an alkoxide or amine, to form the ether linkage.

Coupling with 1-methyl-1H-1,2,3-triazol-4-ylmethanone: : This is achieved through an azide-alkyne cycloaddition, often referred to as the “click” reaction, using copper(I) as a catalyst.

Industrial Production Methods

On an industrial scale, the production leverages high-throughput synthesis techniques to ensure purity and yield. Continuous flow reactors and automated synthesis platforms are employed to streamline the process, reduce human error, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation, particularly at the pyrrolidinyl and triazolyl moieties.

Reduction: : Selective reduction reactions can modify the fluoro-substituted pyrimidinyl group.

Substitution: : Nucleophilic substitution reactions can occur, especially around the fluoro and pyrrolidinyl groups.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: : Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.

Substitution: : Nucleophiles like amines or alcohols in the presence of suitable bases or catalysts.

Major Products Formed

The major products depend on the reaction conditions:

Oxidation: : Oxidized derivatives at the pyrrolidinyl group.

Reduction: : Reduced forms at the pyrimidinyl group, leading to modifications in the fluorine positioning.

Substitution: : Various substituted derivatives with alterations in the pyrrolidinyl and triazolyl positions.

Scientific Research Applications

(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is utilized in diverse research areas:

Chemistry: : Used in developing new synthetic methodologies and as a reagent for structural studies.

Biology: : Functions as a probe in biochemical assays and enzyme inhibition studies.

Medicine: : Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

Industry: : Applied in the development of novel materials and as a component in manufacturing specialized chemicals.

Mechanism of Action

This compound's mechanism of action involves interactions at the molecular level, typically with enzymes and receptors. It acts by binding to specific sites, thereby inhibiting or modifying the activity of target molecules. The pathway includes:

Binding: : The fluoropyrimidinyl and triazolyl groups facilitate strong binding through hydrogen bonding and hydrophobic interactions.

Inhibition/Activation: : Alters the activity of target molecules, leading to the desired biochemical or physiological effects.

Comparison with Similar Compounds

Key Structural Features

Target Compound :

- Core: Pyrrolidine-oxypyrimidine linked to triazole-methanone.

- Substituents : 5-Fluorine on pyrimidine; 1-methyl group on triazole.

- Molecular Weight: Not explicitly reported (estimated ~350–400 g/mol based on analogues).

Analogues from Evidence :

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (): Core: Chromenone fused with pyrazolopyridine and thienopyrimidine. Substituents: Methyl, phenyl, thienopyrimidine. Molecular Weight: Higher (~500–600 g/mol) due to fused rings. Synthesis: Uses FeCl3-SiO2 catalysis in ethanol .

2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): Core: Chromenone with pyrazolopyrimidine and thiazole. Substituents: Dual fluorine atoms, dimethylthiazole. Molecular Weight: 531.3 g/mol; Melting Point: 252–255°C .

5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one (): Core: Chromenone with pyrazolopyrimidine and morpholine. Substituents: Triple fluorine atoms, isopropoxy group. Molecular Weight: 586.3 g/mol; Melting Point: 193–196°C .

Comparative Analysis Table

*Inferred from prevalence of cross-coupling in analogues.

Research Findings and Implications

Fluorine Effects

The 5-fluorine on pyrimidine in the target compound mirrors analogues (e.g., –4), where fluorine enhances electronegativity and metabolic stability. However, the absence of aromatic fluorine (e.g., on phenyl/chromenone) may reduce lipophilicity compared to multi-fluorinated analogues .

Biological Activity

The compound (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features suggest that it may interact with various biological targets, leading to therapeutic effects.

Structural Characteristics

This compound features several key structural components:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring known for its role in biological activity.

- Fluoropyrimidine Moiety : A pyrimidine derivative with a fluorine atom, which often enhances the compound's pharmacological properties.

- Triazole Group : The presence of a triazole ring can contribute to the compound's ability to interact with enzymes and receptors.

Predicted Biological Activities

Based on its structure, the biological activity of this compound can be predicted using computational tools such as PASS (Prediction of Activity Spectra for Substances). Potential activities include:

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by interfering with cellular signaling pathways.

- Antiviral Properties : Structural analogs have demonstrated activity against viral infections.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating conditions like diabetes or hypertension.

The mechanism of action likely involves the interaction of the pyrrolidine and fluoropyrimidine moieties with target proteins or enzymes. This interaction could inhibit their activity or modulate their function, leading to therapeutic effects. Further research is required to elucidate the specific molecular pathways involved.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds known for their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |

| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |

| (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | Pyrrolidine, fluoropyrimidine, triazole | Potential anticancer/antiviral |

This table highlights how the combination of functional groups in the target compound may confer unique pharmacological properties compared to other known entities .

Q & A

Basic: What are the optimal synthetic routes and critical intermediates for synthesizing this compound?

Methodological Answer:

The synthesis involves multi-step routes, typically starting with the formation of the pyrrolidine ring followed by coupling with fluoropyrimidine and triazole moieties. Key steps include:

- Intermediate Preparation : React 5-fluoropyrimidin-2-ol with a base (e.g., K₂CO₃) to generate a nucleophilic oxygen for subsequent alkylation .

- Coupling Reactions : Use Mitsunobu or SN2 conditions to attach the pyrrolidine intermediate to the fluoropyrimidine group. For triazole incorporation, employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity .

- Final Assembly : Introduce the methanone bridge via condensation under reflux with catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DCM or THF) .

Critical Intermediates : - 3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine

- 1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and substitution patterns on pyrrolidine and pyrimidine .

- HPLC-MS : Monitor reaction progress and quantify purity (>95% threshold for biological assays). Use C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., pyrrolidine conformation) if single crystals are obtainable .

- FT-IR : Validate carbonyl (C=O) and ether (C-O-C) functional groups (peaks ~1700 cm⁻¹ and 1250 cm⁻¹, respectively) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in triazole-pyrrolidine coupling?

Methodological Answer:

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrrolidine oxygen, while THF minimizes side reactions .

- Catalyst Screening : Test Pd(0) or Cu(I) catalysts for cross-coupling efficiency. For example, CuI in DMF at 80°C improves triazole coupling yields by 20–30% .

- Temperature Control : Lower temperatures (0–25°C) reduce epimerization risks in pyrrolidine intermediates .

Data-Driven Approach : - Design a factorial experiment varying solvent, catalyst, and temperature. Use ANOVA to identify significant factors affecting yield .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis : Verify assay conditions (e.g., cell lines, incubation time, solvent used for dissolution). For instance, DMSO concentration >0.1% may artifactually inhibit enzyme activity .

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., IC50 determination with triplicate measurements) .

- Target Profiling : Use computational docking (AutoDock Vina) to predict binding affinities to kinases or GPCRs, then validate via SPR (surface plasmon resonance) .

Advanced: What computational strategies predict the compound’s pharmacokinetics and metabolite pathways?

Methodological Answer:

- ADME Modeling : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. For example, high logP (>3) suggests poor aqueous solubility .

- Metabolite Prediction : Employ GLORY or MetaSite to identify likely Phase I/II metabolites (e.g., fluoropyrimidine hydroxylation or triazole N-demethylation) .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability in target binding pockets (e.g., EGFR kinase domain) .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications?

Methodological Answer:

- Triazole Substitution : Replace 1-methyl with bulkier groups (e.g., benzyl) to assess steric effects on target binding. Use Hammett constants (σ) to predict electronic impacts .

- Pyrimidine Fluorine Replacement : Synthesize analogs with Cl, Br, or H at the 5-position. Compare IC50 values in enzymatic assays to determine electronegativity-dependent activity .

- Methanone Linker : Test bioisosteres (e.g., sulfone or amide) to modulate conformational flexibility .

Advanced: What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

- DOE (Design of Experiments) : Apply a central composite design to optimize reagent stoichiometry, reaction time, and temperature. For example, reduce pyrrolidine excess from 1.5 to 1.2 equivalents to minimize by-products .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of key intermediates .

- Purification Protocols : Standardize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (DMF/EtOH) .

Advanced: How do environmental factors (pH, light) influence compound stability during storage?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate at pH 2 (HCl) and pH 10 (NaOH) for 24h at 40°C. Analyze via HPLC for hydrolysis products (e.g., triazole ring cleavage) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation using LC-MS. Use amber vials if >10% degradation occurs .

- Stabilizers : Add antioxidants (BHT) or chelating agents (EDTA) to aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.